molecular formula C8H12ClIN2O2S B2774874 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride CAS No. 1946821-96-0

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2774874
CAS No.: 1946821-96-0
M. Wt: 362.61
InChI Key: XOMXITHQGIQSQD-UHFFFAOYSA-N
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Description

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13IN2O2SCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride typically involves the iodination of 1-(3-methylbutyl)-1H-pyrazole followed by sulfonylation. The iodination step can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane at low temperatures.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of sulfonamides or thiols.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-(3-methylbutyl)-1H-pyrazole
  • 1-(3-Methylbutyl)-1H-pyrazole-4-sulfonyl chloride
  • 3-Iodo-1H-pyrazole-4-sulfonyl chloride

Uniqueness

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is unique due to the presence of both the iodine and sulfonyl chloride functional groups, which provide distinct reactivity and potential for diverse chemical transformations

Properties

IUPAC Name

3-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-5-7(8(10)11-12)15(9,13)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXITHQGIQSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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